BC 197 vs BC 264: Distinct Functional Effects on Dopamine Release in Nucleus Accumbens Slices
BC 197, as a selective CCK-B1 agonist, produces a clear and unidirectional effect on dopamine (DA) release in rat anterior nucleus accumbens slices, whereas BC 264 induces a biphasic response due to its non-selective binding to both CCK-B1 and B2 subsites [1]. BC 197's action provides a clean pharmacological signal, whereas BC 264's effect is concentration-dependent and can be opposite in direction, leading to ambiguous results if not carefully titrated [1].
| Evidence Dimension | Functional effect on 35 mM K+-stimulated dopamine release in rat anterior nucleus accumbens slices |
|---|---|
| Target Compound Data | BC 197 (1 μM) increased K+-stimulated DA release by +59%. |
| Comparator Or Baseline | BC 264 (20 nM) decreased K+-stimulated DA release by -34%. BC 264 (1 μM) increased K+-stimulated DA release by +52%. |
| Quantified Difference | BC 197 induces only stimulation (+59%), while BC 264 can induce either inhibition (-34%) or stimulation (+52%) depending on concentration. |
| Conditions | Ex vivo superfusion of rat anterior nucleus accumbens slices, stimulated with 35 mM K+, measurement of endogenous dopamine release. |
Why This Matters
This functional dichotomy demonstrates that BC 197 is a superior tool for studying CCK-B1-mediated dopaminergic modulation without the confounding concentration-dependent reversal of effect seen with BC 264.
- [1] Léna I, Roques BP, Durieux C. Dual modulation of dopamine release from anterior nucleus accumbens through cholecystokinin-B receptor subsites. J Neurochem. 1997 Jan;68(1):162-8. doi:10.1046/j.1471-4159.1997.68010162.x View Source
